Bevantolol hydrochloride, (R)-

Enantiomer-specific pharmacology β₁L-adrenoceptor Stereoselective antagonism

Racemic substitution confounds pharmacological interpretation. Procure enantiopure (R)-Bevantolol hydrochloride (CAS 152510-36-6), the distomer control, to isolate non-β-blockade activities. - Enables dissection of stereospecific β₁L-adrenoceptor antagonism from stereochemistry-independent LVA-ICa calcium channel block (IC₅₀ = 40 μM). - Accessible via preferential crystallization without chiral auxiliaries, ensuring operational supply chain efficiency. - Validated for studying attrition-enhanced deracemization and ternary phase diagram analysis of conglomerate-forming β-blocker salts.

Molecular Formula C20H28ClNO4
Molecular Weight 381.897
CAS No. 152510-36-6
Cat. No. B585409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevantolol hydrochloride, (R)-
CAS152510-36-6
Synonyms2-Propanol, 1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-, hydrochloride, (R)-
Molecular FormulaC20H28ClNO4
Molecular Weight381.897
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
InChIInChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H/t17-;/m1./s1
InChIKeyFJTKCFSPYUMXJB-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bevantolol Hydrochloride Overview


(R)-Bevantolol hydrochloride (CAS 152510-36-6) is the single (R)-enantiomer of bevantolol, a cardioselective β₁-adrenoceptor antagonist that also possesses α₁-adrenoceptor blocking activity and calcium channel antagonist properties [1]. Bevantolol was originally developed by Warner-Lambert as a racemic mixture (CAS 42864-78-8) for hypertension and angina pectoris [2]. In the aryloxypropanolamine β-blocker family, the (S)-enantiomer is universally the eutomer (pharmacologically active β-blocker), while the (R)-enantiomer functions as the distomer, frequently exhibiting quantitatively and qualitatively distinct biological activities [3]. Bevantolol hydrochloride is additionally distinguished by its propensity for spontaneous resolution during crystallization—a conglomerate-forming property that enables direct enantiomer separation without chiral auxiliaries [4].

Why Racemic or Other β₁-Blockers Cannot Substitute


Substituting racemic bevantolol hydrochloride (CAS 42864-78-8) for enantiopure (R)-bevantolol hydrochloride (CAS 152510-36-6) confounds pharmacological interpretation because the two enantiomers exhibit functionally distinct activities: (S)-(−)-bevantolol acts as a stereoselective antagonist at β₁L-adrenoceptors (attenuating CGP 12177-induced tachycardia), whereas the (R)-(+)-enantiomer lacks this activity [1]. Substituting pure β₁-blockers such as atenolol or metoprolol ignores bevantolol's quantitatively verified α₁-adrenoceptor antagonism (Ki = 125.89 nM in rat cortical membranes) and calcium channel blocking activity (LVA-ICa IC₅₀ = 40 μM), which are absent in those comparators [2][3]. The conglomerate-forming crystallization behavior of bevantolol hydrochloride further differentiates procurement pathways: racemic material can undergo spontaneous resolution, whereas enantiopure (R)-form is accessible via preferential crystallization without chiral auxiliaries—an operational advantage not shared by all β-blocker salts [4].

Quantitative Differentiation Evidence


Stereochemical Distomer Identity at β₁L-Adrenoceptors

In the aryloxypropanolamine β-blocker family, (S)-enantiomers are the eutomer components responsible for canonical β-adrenoceptor blockade, while (R)-enantiomers are distomers with distinct—often undesirable—biological activities [1]. For bevantolol specifically, (S)-(−)-bevantolol acts as a stereoselective antagonist at β₁L-adrenoceptors (the low-affinity β₁-AR site), attenuating the positive chronotropic effect of the non-conventional partial agonist (±)-CGP 12177 in pithed rats. In contrast, (R)-(+)-bevantolol does not antagonize this CGP 12177-induced tachycardia [2]. Racemic bevantolol only shows a tendency toward decreasing the CGP 12177 chronotropic effect and is not considered a β₁L-adrenoceptor antagonist [2]. This functional dichotomy means that (R)-bevantolol cannot be substituted for (S)-bevantolol or the racemate in studies probing β₁L-adrenoceptor pharmacology.

Enantiomer-specific pharmacology β₁L-adrenoceptor Stereoselective antagonism Chiral resolution

Conglomerate-Forming Crystallization Behavior

Bevantolol hydrochloride (1·HCl) undergoes spontaneous resolution upon crystallization, forming a conglomerate—a mechanical mixture of enantiopure (R)- and (S)-crystals—rather than a stable racemic compound [1]. This property was established by IR spectroscopy, differential scanning calorimetry (DSC), and single-crystal X-ray diffraction analysis of both enantiopure and racemic samples [1]. The absolute configuration was unequivocally assigned: (+)-bevantolol corresponds to the (R)-enantiomer and (−)-bevantolol to the (S)-enantiomer, confirmed by stereospecific synthesis from (R)-(−)-epichlorohydrin [2][3]. In contrast, propranolol hydrochloride does not form conglomerates—its racemic compound crystallizes in a chiral P2₁ space group with both enantiomers in the unit cell, precluding spontaneous resolution [1]. This property enables direct preferential crystallization of (R)-bevantolol hydrochloride from racemic feedstock in ethanol (96%) at 27.5 ± 0.5 °C without any chiral resolving agent [4].

Spontaneous resolution Conglomerate crystallization Preferential crystallization Chiral separation

Triple Mechanism: β₁, α₁, and Ca²⁺ Channel Blockade

Racemic bevantolol hydrochloride exhibits a tripartite mechanism—β₁-adrenoceptor antagonism, α₁-adrenoceptor antagonism, and L-type calcium channel blockade—that is not replicated by pure β₁-blockers such as atenolol or metoprolol [1][2]. In rat cortical membrane binding assays, bevantolol displays a β₁-AR Ki of 14.79 nM with approximately 40-fold selectivity over β₂-ARs (Ki = 588.84 nM), and additionally binds α₁-ARs with Ki = 125.89 nM while showing negligible affinity for α₂-ARs up to 100 μM [1]. In contrast, atenolol and metoprolol exhibit negligible α₁-adrenoceptor affinity (α₁ Ki > 10,000 nM), functioning as pure β₁-blockers without vasodilatory α₁-blockade [3]. Bevantolol further inhibits low voltage-activated calcium currents (LVA-ICa) in dissociated rat hypothalamic neurons with IC₅₀ = 40 μM, a property absent in atenolol and metoprolol [4]. This additional calcium channel antagonism is functionally independent of local anesthetic activity [4]. Note: these data are for racemic bevantolol; enantiomer-specific binding data for (R)-bevantolol alone have not been published.

β₁-Adrenoceptor α₁-Adrenoceptor Calcium channel blockade Multi-target pharmacology

Neuronal Calcium Current Inhibition vs. Other Blockers

In a direct comparative electrophysiological study using dissociated rat ventromedial hypothalamic neurons, bevantolol inhibited both low voltage-activated (LVA) and high voltage-activated (HVA) calcium currents with greater potency than propranolol, labetalol, and lidocaine [1]. Bevantolol inhibited LVA-ICa with an IC₅₀ of 4 × 10⁻⁵ M (40 μM) and suppressed HVA-ICa by 28.5 ± 7.7% at 10⁻⁴ M [1]. The potency rank order for calcium current inhibition was: bevantolol > propranolol > labetalol > lidocaine [1]. Conversely, bevantolol exhibited the weakest inhibitory action on voltage-activated Na⁺ current among these four compounds, indicating that its calcium channel antagonism is pharmacologically separable from local anesthetic (Na⁺ channel blocking) activity [1]. This profile is relevant to the (R)-enantiomer because the calcium channel blocking property may be less stereospecific than β-adrenoceptor blockade, potentially representing a significant component of (R)-bevantolol's residual pharmacological activity as a distomer.

LVA calcium current HVA calcium current β-blocker calcium antagonism Neuronal patch clamp

Divergent Effects on Ischemic Myocardial Contractility

In an anesthetized canine model of regional myocardial ischemia produced by severe left circumflex coronary artery stenosis, bevantolol (1.0 mg/kg i.v.) significantly increased contractile function in the ischemic zone by 36.0 ± 11.0% (measured by Brodie-Walton strain gauge arches), whereas propranolol (0.3 mg/kg i.v., an equivalent β₁-blocking dose) produced no significant change in ischemic contractile performance [1]. Bevantolol also increased subendocardial blood flow from 0.64 ± 0.13 to 0.77 ± 0.13 mL/min/g in the ischemic region and improved the endocardial/epicardial flow ratio from 0.59 ± 0.05 to 0.93 ± 0.09 [1]. Practolol (1.0 mg/kg), another cardioselective β₁-blocker, improved the endocardial/epicardial ratio but did not increase contractile function [1]. This differential effect on ischemic contractility—attributed to bevantolol's favorable redistribution of blood flow to the ischemic subendocardium combined with its α₁-blocking and calcium antagonistic properties—was confirmed in a separate preclinical pharmacologic profiling study [2]. Note: these studies used racemic bevantolol; the contribution of individual enantiomers to this effect has not been established.

Myocardial ischemia Contractile function Subendocardial blood flow Cardioprotection

Functional Selectivity Profile by pA₂ Analysis

Functional tissue pharmacology reveals a graded selectivity profile for racemic bevantolol that distinguishes it from both pure β₁-blockers and non-selective β-blockers. Using Schild analysis in isolated tissue preparations, bevantolol antagonized isoprenaline-induced inotropic responses in guinea pig right atria (β₁-mediated) with pA₂ = 7.74, isoprenaline-induced tracheal relaxation (β₂-mediated) with pA₂ = 6.69, and norepinephrine-induced aortic contraction (α₁-mediated) with pA₂ = 4.77 . The β₁/β₂ selectivity ratio of approximately 11-fold by pA₂ is consistent with its cardioselective classification, while measurable α₁ antagonism (pA₂ = 4.77) confirms functional α₁-blockade . In contrast, propranolol (a non-selective β-blocker) exhibits pA₂ values of approximately 8.5–8.7 at both β₁ and β₂ receptors with negligible functional α₁ antagonism [1]. Atenolol demonstrates cardioselectivity but completely lacks functional α₁ blockade [2]. This triple-receptor functional profile positions bevantolol's pharmacological fingerprint between pure β₁-blockers and dual α₁/β-blockers like carvedilol or labetalol. Enantiomer-specific pA₂ data are not available.

pA₂ analysis Functional selectivity Isolated tissue pharmacology β₁/α₁ ratio

Optimal Research and Procurement Scenarios


Stereochemical Probe for β₁-Adrenoceptor Studies

(R)-Bevantolol hydrochloride serves as the distomer control in enantiomer-pair pharmacology experiments. Because (S)-(−)-bevantolol stereoselectively antagonizes β₁L-adrenoceptors (attenuating CGP 12177-induced tachycardia) while (R)-(+)-bevantolol does not [1], the (R)-enantiomer is essential for establishing stereochemical dependence of ligand-receptor interactions at the low-affinity β₁-AR site. Researchers comparing the two enantiomers can dissect which pharmacological effects are stereospecific (β-blockade) versus stereochemistry-independent (calcium channel blockade, potential α₁ effects).

Crystallization and Chiral Resolution Development

Bevantolol hydrochloride is one of only a limited number of β-blocker salts confirmed to undergo spontaneous resolution via conglomerate crystallization [1]. (R)-Bevantolol hydrochloride can be obtained from racemic feedstock by preferential crystallization in 96% ethanol without chiral auxiliaries [2]. This property makes it a valuable model system for studying attrition-enhanced deracemization (Viedma ripening), continuous chiral resolution process development, and ternary phase diagram analysis of chiral active pharmaceutical ingredients [2].

Multi-Target Cardiovascular Pharmacology Research

For studies requiring simultaneous β₁-adrenoceptor blockade, α₁-adrenoceptor antagonism, and calcium channel inhibition in a single molecular entity, bevantolol (racemic or enantiopure) provides a mechanistically unique tool. Unlike atenolol or metoprolol (pure β₁-blockers without α₁ or Ca²⁺ activity) [1], and unlike carvedilol (potent α₁-blocker with non-selective β-blockade), bevantolol occupies an intermediate pharmacological space—cardioselective β₁-blockade (pA₂ β₁/β₂ = 7.74/6.69) with modest α₁ antagonism (pA₂ = 4.77) and measurable calcium channel block (LVA-ICa IC₅₀ = 40 μM) [2][3]. The (R)-enantiomer may be particularly useful for isolating the non-β-blockade components of this profile.

Myocardial Ischemia-Reperfusion and Perfusion Studies

Bevantolol's unique ability to increase contractile function in ischemic myocardium by 36.0 ± 11.0%—in direct contrast to propranolol and practolol, which show no contractile improvement—makes it a distinctive tool for investigating cardioprotective mechanisms beyond simple β₁-blockade [1]. The (R)-enantiomer can be employed to test whether this beneficial ischemic effect is mediated primarily through the β-blocking eutomer or through the distomer's alternative pharmacology, such as calcium channel antagonism or α₁-mediated vasodilation enhancing subendocardial perfusion [1].

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